2-Methyloxazole-4-carboxamide

Catalog No.
S3264255
CAS No.
100959-91-9; 31825-95-3
M.F
C5H6N2O2
M. Wt
126.115
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyloxazole-4-carboxamide

CAS Number

100959-91-9; 31825-95-3

Product Name

2-Methyloxazole-4-carboxamide

IUPAC Name

2-methyl-1,3-oxazole-4-carboxamide

Molecular Formula

C5H6N2O2

Molecular Weight

126.115

InChI

InChI=1S/C5H6N2O2/c1-3-7-4(2-9-3)5(6)8/h2H,1H3,(H2,6,8)

InChI Key

OBFUZQPNGSXDLY-UHFFFAOYSA-N

SMILES

CC1=NC(=CO1)C(=O)N

Solubility

not available

2-Methyloxazole-4-carboxamide is an organic compound characterized by its oxazole ring structure, which features a nitrogen atom in the five-membered aromatic ring. The molecular formula of 2-Methyloxazole-4-carboxamide is C5H6N2O2C_5H_6N_2O_2, with a molecular weight of approximately 126.11 g/mol. This compound contains functional groups that include a carboxamide group and a methyl substituent on the oxazole ring, contributing to its chemical reactivity and biological activity.

, including:

  • Oxidation: This compound can be oxidized to form different oxazole derivatives, utilizing oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: Reduction processes can convert oxazoles into oxazolines, often employing reducing agents like lithium aluminum hydride.
  • Substitution Reactions: Electrophilic substitution can introduce various substituents into the oxazole ring, facilitated by reagents such as halogens and sulfonyl chlorides under acidic or basic conditions.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties or activities.

2-Methyloxazole-4-carboxamide has demonstrated significant biological activities, particularly in the context of cancer research. It exhibits antiproliferative effects against various cancer cell lines, indicating its potential as a therapeutic agent. The compound interacts with cellular components, notably binding to the colchicine site of tubulin, which inhibits tubulin polymerization and disrupts microtubule dynamics essential for cell division

2-Methyloxazole-4-carboxamide finds applications primarily in pharmaceutical research due to its biological activities. Its derivatives are explored for potential use as:

  • Anticancer agents: Given their antiproliferative properties against cancer cell lines.
  • Enzyme inhibitors: The ability to modulate enzyme activity makes it a candidate for drug development targeting specific pathways in diseases.

Furthermore, its role as an intermediate in organic synthesis highlights its utility in developing more complex chemical entities.

The synthesis of 2-Methyloxazole-4-carboxamide can be achieved through several methods:

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